Tantalum bromide

Chemical Vapor Deposition Refractory Metals Thin Films

Tantalum(V) bromide (TaBr₅) outperforms TaCl₅ in CVD/ALD: higher deposition rates, reduced equipment corrosion with cadmium co-reactants. For catalysis, TaBr₅ generates more reactive species than TaCl₅ (TaF₅ is inert), enabling room-temperature polycyclotrimerization with >80% yields. Vapor-stable to 700°C for intact precursor delivery. 99.9% metals basis purity. The clear choice for deposition throughput, catalytic performance, and process reliability.

Molecular Formula Br2Ta
Molecular Weight 340.76 g/mol
Cat. No. B1206687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum bromide
SynonymsTa(6)Br(12)2+
tantalum bromide
Molecular FormulaBr2Ta
Molecular Weight340.76 g/mol
Structural Identifiers
SMILESBr[Ta]Br
InChIInChI=1S/2BrH.Ta/h2*1H;/q;;+2/p-2
InChIKeyZNRKKSGNBIJSRT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Bromide (TaBr₅): A Versatile Inorganic Pentahalide for Advanced Materials Synthesis and Catalysis


Tantalum(V) bromide, with the empirical formula TaBr₅ and existing as the dimeric Ta₂Br₁₀ [1], is an orange-yellow, diamagnetic solid that readily undergoes hydrolysis [2]. As a molecular halide of a Group 5 transition metal, it serves as a critical precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating high-purity tantalum-containing thin films [3]. Beyond its role in microelectronics, TaBr₅ functions as a potent Lewis acid catalyst in specialized organic transformations, including polymerization and cyclization reactions [4], making it a versatile tool in both inorganic and synthetic chemistry.

Why Tantalum Bromide (TaBr₅) Is Not a Drop-in Replacement for Other Tantalum Pentahalides


Tantalum pentahalides (TaX₅), including the chloride (TaCl₅), bromide (TaBr₅), and fluoride (TaF₅), are a class of compounds sharing a common dimeric structure [1]. However, assuming functional equivalence is a critical error in material design and process chemistry. The choice of halide directly dictates key performance metrics: the volatility and thermal stability required for vapor deposition processes [2]; the Lewis acidity and resulting catalytic activity and selectivity in organic synthesis [3]; and the overall reactivity and handling safety of the precursor. For instance, the use of TaBr₅ over TaCl₅ in a CVD process has been shown to increase deposition rates and reduce equipment corrosion [4]. Therefore, selecting the optimal TaX₅ precursor is a non-trivial decision that hinges on specific, quantifiable performance advantages, which are detailed in the following evidence.

Quantitative Evidence for Selecting Tantalum Bromide (TaBr₅) Over Closest Analogs


CVD Process Advantage: Increased Deposition Rate with Tantalum Bromide vs. Chloride

In the chemical vapor deposition (CVD) of tantalum coatings, using a reaction mixture of TaBr₅ and cadmium (Cd) instead of the more conventional TaCl₅ and hydrogen (H₂) system provides a distinct process advantage. A direct head-to-head study confirmed this modification allows for an increased deposition rate and reduced corrosion wear of the equipment [1].

Chemical Vapor Deposition Refractory Metals Thin Films

Catalytic Activity: Enhanced Reactivity of Brominated Tantalum over Chlorinated in Hydroaminoalkylation

In comparative studies of tantalum halides as precatalysts for hydroaminoalkylation reactions, the nature of the halide significantly impacts reactivity. The brominated tantalum starting material demonstrated slightly higher reactivity than its chlorinated counterpart, while the fluorinated complex was found to be completely inactive [1]. This indicates TaBr₅ is a superior starting point for generating active catalysts in this class of transformations.

Organic Synthesis Homogeneous Catalysis Amine Synthesis

Polymerization Catalysis: High-Yield Synthesis of Hyperbranched Polymers at Room Temperature

TaBr₅ acts as an efficient single-component catalyst for the polycyclotrimerization of α,ω-alkenediynes at room temperature. This process yields hyperbranched poly(alkenephenylene)s with high molecular weights (Mw up to ~270 × 10³) in high yields, normally exceeding 80% [1]. This is a class-level inference of its strong Lewis acidity compared to other catalysts, but a direct quantitative comparison to other catalysts under identical conditions is not available.

Polymer Chemistry Lewis Acid Catalysis Dendrimers

Precursor Handling: Practical Safety Advantage Over Chloride Analog

From a practical laboratory and small-scale industrial perspective, the handling of starting materials is a key differentiator. The bromides of early transition metals are sometimes preferred over the corresponding chlorides due to the relative ease of handling liquid bromine versus highly toxic and corrosive gaseous chlorine [1]. This is a class-level inference based on the physical state of the halogen reactant used in synthesis.

Chemical Safety Precursor Handling Lab-Scale Synthesis

Structural and Vibrational Characteristics: Quantifying Bond Strength Differences

The molecular structure and bonding of TaBr₅ provide a fundamental basis for its reactivity and stability. A vibrational analysis based on D₃h symmetry yielded force constant values for the axial and equatorial Ta-Br bonds [1]. The axial bonds (165 N/m) are significantly weaker than the equatorial bonds (261 N/m). This class-level inference differentiates the bonding within the molecule but a direct comparison to other pentahalides under the same calculation method is not provided.

Inorganic Chemistry Structural Analysis Spectroscopy

Thermal Stability: Vapor Phase Integrity at High Temperatures for Deposition Processes

The utility of a precursor in CVD or ALD depends critically on its thermal stability and vapor phase behavior. Measurements show that TaBr₅ remains a stable compound and its vapors do not dissociate up to 700 °C [1]. This class-level inference confirms its suitability as a robust precursor that can be delivered intact to the deposition zone without premature decomposition.

Thermodynamics Vapor Deposition Precursor Stability

Optimal Application Scenarios for Tantalum Bromide (TaBr₅) Based on Comparative Evidence


High-Rate Chemical Vapor Deposition (CVD) of Tantalum Coatings

For industrial processes requiring the deposition of protective or functional tantalum coatings, a system employing TaBr₅ and a cadmium reducing agent is preferred. This specific combination has been demonstrated to increase the deposition rate and reduce equipment corrosion compared to the standard TaCl₅ and H₂ process, offering tangible improvements in throughput and operational longevity [1].

Development of Active Tantalum Catalysts for Hydroaminoalkylation

In the field of organic synthesis, when developing new tantalum-based catalysts for hydroaminoalkylation reactions, starting from TaBr₅ is advantageous. Comparative studies show it yields a more reactive catalytic species than the chloride analog TaCl₅, while the fluoride TaF₅ is completely inactive, making TaBr₅ the clear choice for maximizing catalytic potential in this reaction class [2].

Synthesis of Hyperbranched Polymers via Room-Temperature Cyclotrimerization

Researchers aiming to synthesize hyperbranched poly(alkenephenylene)s with high molecular weight can rely on TaBr₅ as an efficient, single-component catalyst. It enables the polycyclotrimerization of α,ω-alkenediynes at room temperature, consistently achieving high yields (>80%), which underscores its powerful Lewis acidity for this advanced materials application [3].

High-Temperature Vapor Deposition Requiring a Robust Precursor

For applications in semiconductor manufacturing or advanced coatings that necessitate a precursor with proven stability at high temperatures, TaBr₅ is a dependable choice. Experimental data confirms that its vapors remain stable and do not dissociate up to 700 °C, ensuring the precursor is delivered intact to the substrate for consistent film quality in processes like CVD and ALD [4].

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